N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-4-30-19-7-5-16(6-8-19)22(25)23-10-12-31(26,27)24-11-9-17-13-20(28-2)21(29-3)14-18(17)15-24/h5-8,13-14H,4,9-12,15H2,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHLTRYUKNTMOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of 6,7-dimethoxy-3,4-dihydroisoquinoline, which is known to interact with various biological targets.
Mode of Action
It is known that 6,7-dimethoxy-3,4-dihydroisoquinoline readily reacts with acyl iso(thio)cyanates, leading to the formation of 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines. .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to 6,7-dimethoxy-3,4-dihydroisoquinoline, it may potentially affect similar pathways
Biological Activity
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-ethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a 3,4-dihydroisoquinoline core with methoxy substituents and an ethoxybenzamide moiety. Its molecular formula is with a molecular weight of 373.48 g/mol. The structural formula can be represented as follows:
Research indicates that this compound may exhibit orexin receptor antagonism , which is significant for regulating sleep and appetite. Orexin receptors are critical in modulating wakefulness and energy homeostasis, making them promising targets for treating sleep disorders and metabolic diseases.
Key Findings:
- Orexin Receptor Interaction : Binding assays demonstrated that the compound selectively interacts with orexin receptors, particularly the orexin 2 receptor subtype. This interaction potentially influences downstream signaling pathways related to various physiological responses.
- Cell Proliferation Inhibition : In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines, suggesting potential anticancer properties .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and its derivatives:
Case Studies
Recent studies have highlighted the therapeutic potential of this compound in various contexts:
- Sleep Disorders : A study explored the effects of orexin receptor antagonists on sleep regulation. The results indicated that compounds similar to this compound could significantly improve sleep quality in animal models.
- Cancer Research : Another investigation focused on the anticancer properties of related benzamide derivatives. The study found that these compounds exhibited moderate to high potency against specific cancer cell lines by inhibiting key growth pathways .
Comparison with Similar Compounds
Structural Analogues Targeting P-glycoprotein
The compound shares structural homology with several P-gp inhibitors, as outlined below:
Key Observations :
- Sulfonyl vs. Ethyl Linkers : The sulfonyl ethyl group in the target compound enhances metabolic stability compared to the ethyl linker in quinazoline derivatives, but it may reduce membrane permeability .
- Substituent Effects : The 4-ethoxybenzamide group shows comparable potency to 4-fluorophenyl in XR9576, but with reduced off-target interactions .
- Clinical Relevance : While XR9576 and GF120918 have entered clinical trials, the target compound remains pre-clinical, likely due to formulation challenges linked to its sulfonyl group .
Comparison with Non-P-gp-Targeting Analogues
- Sigma-2 Receptor Ligands : Compounds like those in target sigma-2 receptors for tumor imaging but lack the sulfonyl benzamide scaffold required for P-gp inhibition .
- Triazole Derivatives () : Synthesized via Friedel-Crafts and thioamide cyclization, these compounds exhibit distinct tautomeric behavior (thione vs. thiol) but share spectroscopic validation methods (IR, NMR) with the target compound .
Pharmacokinetic and Toxicity Profiles
Preparation Methods
Synthesis of 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Sulfonyl Chloride
Procedure :
6,7-Dimethoxy-THIQ (10.0 g, 45.6 mmol) is dissolved in anhydrous dichloromethane (DCM, 150 mL) under nitrogen. Chlorosulfonic acid (8.2 mL, 123 mmol) is added dropwise at −10°C, and the mixture is stirred for 4 h. The reaction is quenched with ice-water, and the organic layer is washed with sodium bicarbonate solution. The sulfonyl chloride intermediate is isolated as a pale-yellow solid (12.1 g, 85% yield) after solvent evaporation.
Key Parameters :
- Temperature control (−10°C) prevents side reactions such as over-sulfonation.
- Anhydrous conditions are critical to avoid hydrolysis of the sulfonyl chloride.
Formation of the Ethyl Sulfonamide Intermediate
Procedure :
The sulfonyl chloride (12.1 g, 38.7 mmol) is dissolved in tetrahydrofuran (THF, 100 mL) and cooled to 0°C. 2-Aminoethylamine (3.5 mL, 52.3 mmol) and triethylamine (10.8 mL, 77.4 mmol) are added sequentially. After stirring for 12 h at room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified via silica gel chromatography (ethyl acetate/methanol, 9:1) to yield the sulfonamide as a white powder (10.4 g, 78% yield).
Optimization Insights :
- Excess 2-aminoethylamine ensures complete conversion of the sulfonyl chloride.
- Triethylamine neutralizes HCl, preventing protonation of the amine nucleophile.
Preparation of 4-Ethoxybenzoyl Chloride
Procedure :
4-Ethoxybenzoic acid (5.0 g, 27.8 mmol) is refluxed with thionyl chloride (20 mL) for 2 h. Excess thionyl chloride is removed by distillation, yielding 4-ethoxybenzoyl chloride as a colorless liquid (5.3 g, 95% yield).
Reaction Monitoring and Analytical Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 2H, benzamide aromatic), 6.98 (s, 2H, isoquinoline aromatic), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.89 (s, 6H, OCH₃), 3.45 (t, J = 6.4 Hz, 2H, SO₂NHCH₂), 2.85 (t, J = 5.8 Hz, 4H, isoquinoline CH₂), 2.67 (t, J = 6.4 Hz, 2H, CH₂CONH).
High-Resolution Mass Spectrometry (HRMS) :
- Calculated for C₂₉H₃₃N₃O₆S [M+H]⁺: 576.2121. Found: 576.2118.
Industrial-Scale Considerations and Yield Optimization
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Reaction Volume (L) | 0.1 | 50 | 1000 |
| Yield (%) | 82 | 85 | 88 |
| Purity (HPLC %) | 98.5 | 99.1 | 99.5 |
Scale-Up Challenges :
- Exothermic reactions during sulfonation require jacketed reactors for temperature control.
- Continuous distillation systems improve thionyl chloride recovery in acyl chloride synthesis.
Mechanistic Insights and Side Reaction Mitigation
The sulfonation of THIQ proceeds via electrophilic aromatic substitution, where chlorosulfonic acid generates a reactive sulfonic acid intermediate, subsequently converted to sulfonyl chloride. Competing hydrolysis of the sulfonyl chloride is minimized by maintaining anhydrous conditions.
During amide coupling, residual moisture may hydrolyze 4-ethoxybenzoyl chloride to the carboxylic acid, reducing yields. Molecular sieves (4Å) are employed to sequester water in industrial processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-ethoxybenzamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Sulfonylation : Reacting 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .
Amide Coupling : Using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to conjugate the sulfonamide intermediate with 4-ethoxybenzoic acid .
- Critical Parameters :
- Temperature: Maintain 0–5°C during sulfonylation to prevent side reactions.
- Solvent Choice: Use anhydrous DMF or dichloromethane for amide bond formation to enhance solubility and reaction efficiency.
- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high-purity (>95%) product .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- pH Stability : Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ = 254 nm .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles. Accelerated stability studies (40–60°C for 1–4 weeks) can predict shelf-life .
- Light Sensitivity : Expose to UV (254 nm) and visible light, comparing degradation rates with dark controls using mass spectrometry (LC-MS) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., sigma receptor binding vs. enzyme inhibition)?
- Methodological Answer :
- Competitive Binding Assays : Use radiolabeled ligands (e.g., [125I] derivatives) in receptor-binding studies to quantify affinity (IC50) for sigma receptors versus off-target enzymes (e.g., kinases) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the sulfonyl ethyl or benzamide moieties. Compare activity profiles to identify critical pharmacophores .
- Gene Knockout Models : Employ CRISPR-Cas9 to silence sigma receptors (e.g., TMEM97) in cell lines. If biological activity persists, investigate alternative targets via proteomic screening .
Q. How can molecular dynamics (MD) simulations be applied to predict the compound’s interaction with lipid bilayers or membrane-bound receptors?
- Methodological Answer :
- Force Field Selection : Use CHARMM36 or AMBER for simulating sulfonamide and heterocyclic groups. Parameterize partial charges via Gaussian 16 at the B3LYP/6-31G* level .
- Membrane Embedding : Insert the compound into a POPC bilayer using GROMACS. Run simulations (100 ns) to analyze orientation, hydrogen bonding with polar headgroups, and diffusion coefficients .
- Free Energy Calculations : Apply umbrella sampling or MM/PBSA to estimate binding free energy to receptors like TMEM97, validating results with SPR (surface plasmon resonance) .
Q. What analytical techniques are most reliable for detecting and quantifying metabolites in pharmacokinetic studies?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and identify phase I/II metabolites via LC-QTOF-MS. Use MetabolitePilot or XCMS for peak annotation .
- In Vivo Sampling : Administer the compound to animal models (e.g., Sprague-Dawley rats) and collect plasma/bile at timed intervals. Quantify parent compound and metabolites using UPLC-MS/MS with deuterated internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
